molecular formula C9H17N3O5 B605828 Azido-PEG3-acid CAS No. 1056024-94-2

Azido-PEG3-acid

Cat. No. B605828
M. Wt: 247.25
InChI Key: VWJGWKZZFZMGGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG3-acid is a crosslinker containing an azide (N3) group with a terminal carboxylic acid (CO2H). The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) forming a stable amide bond . The azide group enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media .


Molecular Structure Analysis

Azido-PEG3-acid has a chemical formula of C9H17N3O5 . It contains an azide group and a terminal carboxylic acid .


Chemical Reactions Analysis

The azide group in Azido-PEG3-acid can react with alkyne, BCN, and DBCO linker via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid is reactive with primary amine groups in the presence of activators (e.g. EDC, or HATU) forming a stable amide bond .


Physical And Chemical Properties Analysis

Azido-PEG3-acid has a molecular weight of 247.3 g/mol . It is a PEG derivative that increases solubility in aqueous media .

Scientific Research Applications

  • Protein PEGylation : A study by Deiters et al. (2004) discusses a method for the site-specific PEGylation of proteins using para-azidophenylalanine. This technique is useful for generating selectively PEGylated proteins for therapeutic applications, demonstrating the utility of azido groups in PEG derivatives (Deiters et al., 2004).

  • Dynamic Surface Coating for Cell Adhesion and Migration : Van Dongen et al. (2013) utilized cell-repellent azido-[polylysine-g-PEG] (APP) to create substrates for dynamic cell adhesion. This technique allows for rapid triggering of cell adhesion through the simple addition of a functional peptide, useful in tissue motility assays and patterned coculturing (Van Dongen et al., 2013).

  • Antiviral Drug Delivery : Joshy et al. (2017) developed zidovudine-loaded polyvinylpyrrolidone/stearic acid-polyethylene glycol nanoparticles for enhanced antiviral drug delivery, specifically for HIV/AIDS therapy. This approach demonstrates the potential of azido-PEG3-acid in improving the efficacy of drug delivery systems (Joshy et al., 2017).

  • Synthesis of Heterobifunctional PEG Derivatives : Hiki and Kataoka (2007) synthesized new azido-terminated heterobifunctional PEG derivatives, which are useful for conjugating various ligands through "click chemistry". These derivatives have applications in drug delivery and targeting (Hiki & Kataoka, 2007).

  • Bioconjugation Chemistry : Qu et al. (2014) demonstrated the use of azido-PEG3-acid for the rapid one-step modification of thrombomodulin with alkylamine derivatives. This process has potential in the development of thromboresistant materials for blood-contacting surfaces, indicating the role of azido-PEG3-acid in bioconjugation chemistry (Qu et al., 2014).

properties

IUPAC Name

3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O5/c10-12-11-2-4-16-6-8-17-7-5-15-3-1-9(13)14/h1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJGWKZZFZMGGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG3-acid

Citations

For This Compound
2
Citations
C Cheng, B Sui, M Wang, X Hu… - Advanced healthcare …, 2020 - Wiley Online Library
Anticancer drug‐loaded nanoparticles have been explored extensively to decrease side effects while improving their therapeutic efficacy. However, due to the low drug loading content, …
Number of citations: 22 onlinelibrary.wiley.com
T Studer, D Morina, IS Shchelik… - Chemistry–A European …, 2023 - Wiley Online Library
… The azide derivative 6 was then obtained through the amide coupling between the azido-PEG3-acid and compound 5, followed by the MOM group deprotection reaction. In the final step…

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